

The Spectroscopic Signature of 4-Bromo-3-nitrobenzonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzonitrile

Cat. No.: B1276805

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This guide provides an in-depth analysis of the spectral data for **4-Bromo-3-nitrobenzonitrile**, a key intermediate in various chemical syntheses.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural information obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretation are presented to offer a complete understanding of the molecule's spectroscopic characterization.

Introduction

4-Bromo-3-nitrobenzonitrile ($C_7H_3BrN_2O_2$) is a substituted aromatic compound with a molecular weight of 227.01 g/mol.[2] Its structure, featuring a bromine atom, a nitro group, and a nitrile group on a benzene ring, makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Accurate characterization of this compound is paramount for quality control and for understanding its reactivity in subsequent chemical transformations. Spectroscopic techniques provide a non-destructive and highly informative means of confirming the structure and purity of **4-Bromo-3-nitrobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Bromo-3-nitrobenzonitrile**, both 1H and ^{13}C NMR provide unambiguous evidence for its structure.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Bromo-3-nitrobenzonitrile** is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.54	s	-	1H	H-2
8.06	d	8.4	1H	H-6
7.99	d	8.4	1H	H-5

Table 1: ^1H NMR Spectral Data for **4-Bromo-3-nitrobenzonitrile** (300 MHz, DMSO- d_6)[1]

Interpretation of the ^1H NMR Spectrum:

The downfield chemical shifts of all protons are indicative of their attachment to an electron-deficient aromatic ring, a consequence of the electron-withdrawing nature of the nitro ($-\text{NO}_2$) and nitrile ($-\text{CN}$) groups.

- The singlet at 8.54 ppm is assigned to the proton at the C-2 position. This proton is adjacent to the strongly electron-withdrawing nitro group and the bromine atom, leading to a significant downfield shift. It appears as a singlet because it has no adjacent protons to couple with.
- The two doublets at 8.06 and 7.99 ppm are assigned to the protons at the C-6 and C-5 positions, respectively. These two protons are adjacent to each other, resulting in ortho-coupling, which is observed as a doublet with a coupling constant (J) of 8.4 Hz. The proton at C-6 is slightly more downfield due to its proximity to the nitrile group.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
150.0	C-3
Predicted	C-4
Predicted	C-1
Predicted	C-2
Predicted	C-6
Predicted	C-5
Predicted	C \equiv N

Table 2: ^{13}C NMR Spectral Data for **4-Bromo-3-nitrobenzonitrile** (75 MHz, DMSO- d_6)^[1]
(Note: Only one peak was explicitly assigned in the source. Other assignments are predicted based on known substituent effects.)

Interpretation of the ^{13}C NMR Spectrum:

The single provided experimental value of 150.0 ppm is assigned to the carbon atom (C-3) directly attached to the nitro group, as this is expected to be the most deshielded carbon in the aromatic ring.^[1] The chemical shifts of the other carbon atoms can be predicted based on the substituent effects of the bromine, nitro, and nitrile groups. The carbon attached to the bromine (C-4) would appear at a lower field than an unsubstituted carbon, while the carbon bearing the nitrile group (C-1) and the nitrile carbon itself would also have characteristic chemical shifts.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining NMR spectra of a solid organic compound like **4-Bromo-3-nitrobenzonitrile**.

Workflow for NMR Sample Preparation and Data Acquisition



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Caption: A streamlined workflow for the preparation and NMR analysis of a solid organic sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental data for **4-Bromo-3-nitrobenzonitrile** is not readily available, a predictive analysis based on its functional groups can be made.

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Weak-Medium	Aromatic C-H stretch
~ 2230-2210	Medium-Strong	C≡N (nitrile) stretch
~ 1600-1580	Medium	Aromatic C=C stretch
~ 1550-1530	Strong	Asymmetric NO ₂ stretch
~ 1480-1460	Medium	Aromatic C=C stretch
~ 1360-1340	Strong	Symmetric NO ₂ stretch
~ 800-700	Strong	C-Br stretch
~ 900-690	Strong	Aromatic C-H out-of-plane bend

Table 3: Predicted FT-IR Peak Assignments for **4-Bromo-3-nitrobenzonitrile**.

Interpretation of the Predicted IR Spectrum:

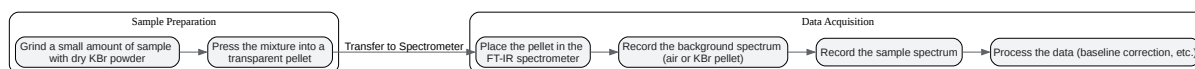
The presence of the key functional groups in **4-Bromo-3-nitrobenzonitrile** would give rise to characteristic absorption bands:

- **Nitrile (C≡N) Stretch:** A sharp, medium to strong absorption band is expected in the region of 2230-2210 cm^{-1} . This is a highly characteristic peak for the nitrile functional group.
- **Nitro (NO₂) Group:** The nitro group will exhibit two strong absorption bands: an asymmetric stretching vibration between 1550-1530 cm^{-1} and a symmetric stretching vibration between 1360-1340 cm^{-1} .
- **Aromatic Ring:** The presence of the benzene ring will be confirmed by weak to medium C-H stretching vibrations above 3000 cm^{-1} , C=C stretching vibrations in the 1600-1450 cm^{-1} region, and strong C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm^{-1}).
- **Carbon-Bromine (C-Br) Bond:** A strong absorption due to the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 800 and 700 cm^{-1} .

Experimental Protocol for FT-IR Spectroscopy

For a solid sample such as **4-Bromo-3-nitrobenzonitrile**, the KBr pellet method is a common technique for obtaining an IR spectrum.

Workflow for FT-IR Analysis using the KBr Pellet Method



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Caption: A standard procedure for preparing a solid sample for FT-IR analysis via the KBr pellet method.

Mass Spectrometry (MS)

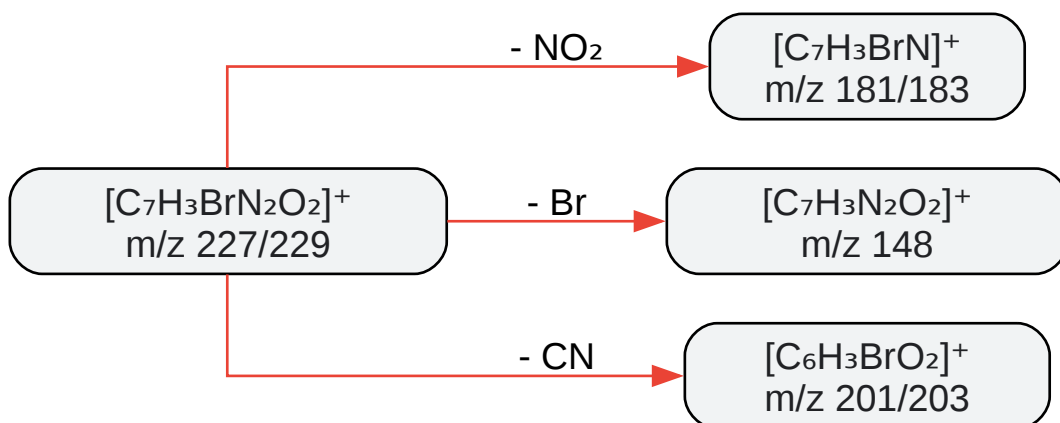
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

For **4-Bromo-3-nitrobenzonitrile** (Molecular Weight: 227.01 g/mol), the electron ionization (EI) mass spectrum is predicted to show the following key features:

- **Molecular Ion Peak (M^+):** A prominent molecular ion peak should be observed at m/z 227 and 229 in an approximate 1:1 ratio. This isotopic pattern is characteristic of the presence of a single bromine atom (^{79}Br and ^{81}Br isotopes).
- **Major Fragmentation Pathways:**
 - **Loss of NO_2 :** A significant fragment at m/z 181 and 183 ($M^+ - 46$) corresponding to the loss of a nitro group.
 - **Loss of Br :** A fragment at m/z 148 ($M^+ - 79/81$) due to the loss of the bromine atom.
 - **Loss of CN :** A fragment at m/z 201 and 203 ($M^+ - 26$) from the loss of the nitrile group.

Predicted Fragmentation Pathway



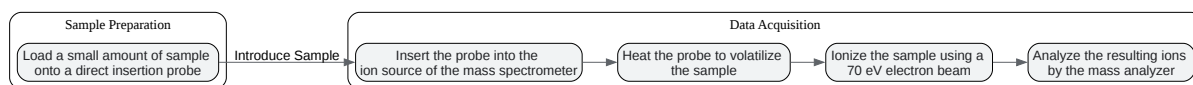
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Caption: Predicted major fragmentation pathways for **4-Bromo-3-nitrobenzonitrile** under electron ionization.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for analyzing a solid organic compound using a direct insertion probe in an electron ionization mass spectrometer.

Workflow for EI-MS Analysis



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Caption: A typical workflow for the analysis of a solid sample by electron ionization mass spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of **4-Bromo-3-nitrobenzonitrile**. The ^1H and ^{13}C NMR data definitively establish the connectivity of the atoms in the molecule. While experimental IR and MS data were not available for this guide, predictive analysis based on the known functional groups provides a strong indication of the expected spectral features. This technical guide serves as a valuable resource for the identification and characterization of **4-Bromo-3-nitrobenzonitrile** in a research and development setting.

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